![molecular formula C18H16I2N2O2 B2830664 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine CAS No. 324776-77-4](/img/structure/B2830664.png)
1,4-Bis[(3-Iodophenyl)carbonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[(3-Iodophenyl)carbonyl]piperazine is a chemical compound with the CAS Number: 324776-77-4 . It has a molecular weight of 546.15 and its molecular formula is C18H16I2N2O2 . The IUPAC name for this compound is 1,4-bis(3-iodobenzoyl)piperazine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H16I2N2O2/c19-15-5-1-3-13 (11-15)17 (23)21-7-9-22 (10-8-21)18 (24)14-4-2-6-16 (20)12-14/h1-6,11-12H,7-10H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 546.14 and a molecular formula of C18H16I2N2O2 . The compound has a complexity of 424 and a topological polar surface area of 40.6Ų . The compound is not a hazardous compound .Scientific Research Applications
Antibacterial and Cytotoxic Activities A study detailed the synthesis and evaluation of novel compounds related to 1,4-bis[(3-iodophenyl)carbonyl]piperazine derivatives, focusing on their antibacterial and cytotoxic activities. These compounds demonstrated significant antibacterial efficacies, with notable minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values against strains such as E. coli, S. aureus, and S. mutans. One compound in particular showed enhanced biofilm inhibition activities, surpassing the efficacy of the reference drug Ciprofloxacin, and exhibited excellent inhibitory activities against MRSA and VRE bacterial strains, alongside a potent MurB enzyme inhibition, suggesting a potential pathway for novel antibiotic development (Mekky & Sanad, 2020).
Fungicidal Activity Another research explored the fungicidal activities of 3-piperazine-bis(benzoxaborole) derivatives, which are chemically related to this compound, against various filamentous fungi. The study found that these compounds had higher inhibitory activity towards the examined fungal strains compared to standard antibiotics like amphotericin B, highlighting their potential as novel antifungal agents (Wieczorek et al., 2014).
Antiviral Research Research into bis(heteroaryl)piperazines (BHAPs), structurally similar to this compound, has demonstrated their effectiveness as non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds have shown to inhibit HIV-1 replication with high potency and specificity, indicating their potential as therapeutic agents against HIV-1 infection (Romero et al., 1994).
Cancer Research In the realm of cancer research, derivatives of this compound have been investigated for their anti-proliferative properties against various cancer cell lines. These compounds have shown to induce apoptosis in colorectal cancer cell lines, demonstrating potential as chemotherapeutic agents. The research suggests these compounds could significantly affect the expression of pro- and anti-apoptotic genes, leading to the initiation of apoptosis in cancer cells (Ahagh et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
[4-(3-iodobenzoyl)piperazin-1-yl]-(3-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16I2N2O2/c19-15-5-1-3-13(11-15)17(23)21-7-9-22(10-8-21)18(24)14-4-2-6-16(20)12-14/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBFMRUDRLALFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)I)C(=O)C3=CC(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16I2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl}morpholine](/img/structure/B2830581.png)

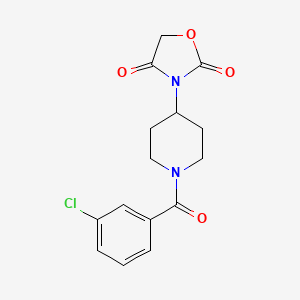
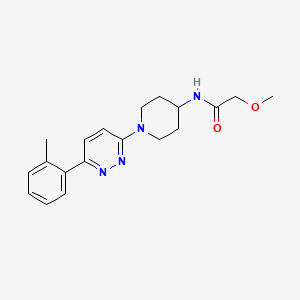
![Ethyl 2-tert-butyl-5-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2830587.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2830588.png)
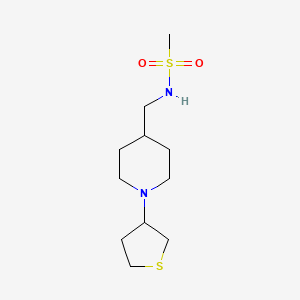
![1-[3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2830594.png)
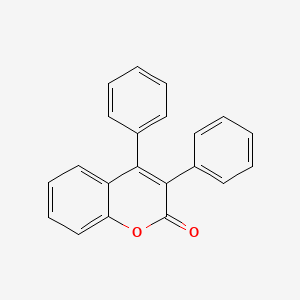
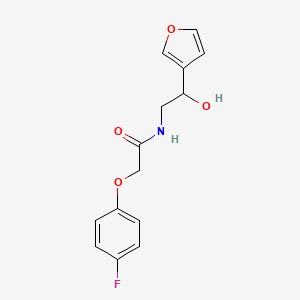
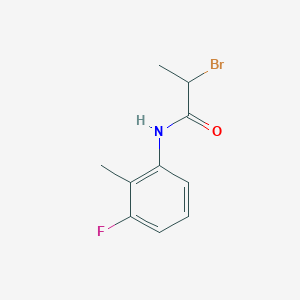
methanone](/img/structure/B2830599.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2830604.png)
